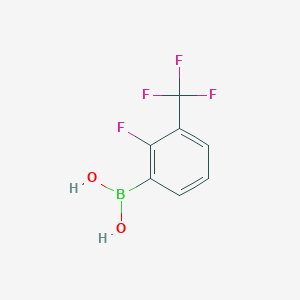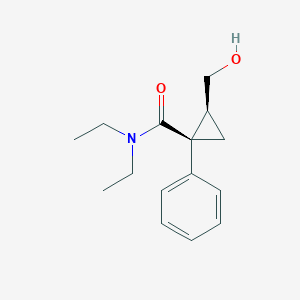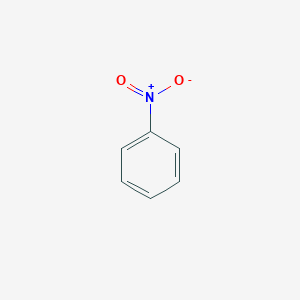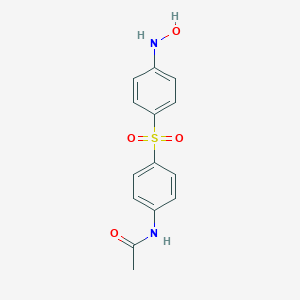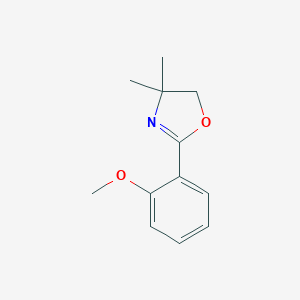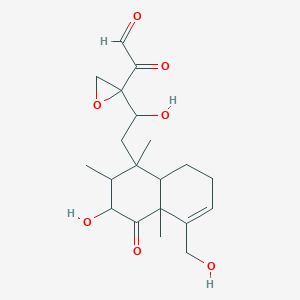
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis Applications
- This compound is involved in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) described the enzymatic resolution products of similar compounds, which were converted into (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, indicating its potential use in synthesizing complex organic molecules (Kinoshita et al., 2008).
Green Synthesis Methods
- Research by Fu et al. (2016) demonstrated a green and convenient synthetic method for related naphthalene-1,4-dione derivatives. This research highlights the environmental benefits of such synthetic processes, suggesting that similar methods could be applied to the synthesis of our compound of interest (Fu et al., 2016).
Biological Evaluation
- Kumar et al. (2017) developed a green, operationally simple, and highly efficient one-pot approach for the synthesis of related compounds. These synthesized compounds were screened for in vitro antioxidant and anti-inflammatory activities, indicating potential biological applications (Kumar et al., 2017).
Spectroscopy and Catalysis
- Research by Enamullah et al. (2012) focused on the synthesis of related Schiff bases and their complexes, characterized by various spectroscopy methods and used in catalysis. This suggests the potential use of our compound in similar applications (Enamullah et al., 2012).
Supramolecular Chemistry
- The compound 2-Hydroxy-1-naphthaldehyde, a related compound, is frequently used as a functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors, as noted by Das and Goswami (2017). This suggests potential applications of our compound in the development of sensors in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
Propiedades
Número CAS |
143200-52-6 |
|---|---|
Nombre del producto |
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde |
Fórmula molecular |
C20H28O7 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-[2-[1-hydroxy-2-[3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-3,7,8,8a-tetrahydro-2H-naphthalen-1-yl]ethyl]oxiran-2-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C20H28O7/c1-11-16(25)17(26)19(3)12(8-21)5-4-6-13(19)18(11,2)7-14(23)20(10-27-20)15(24)9-22/h5,9,11,13-14,16,21,23,25H,4,6-8,10H2,1-3H3 |
Clave InChI |
MLIJBZORKJUODY-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O |
SMILES canónico |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O |
Sinónimos |
UCT 4B UCT-4B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
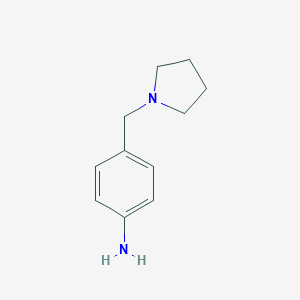
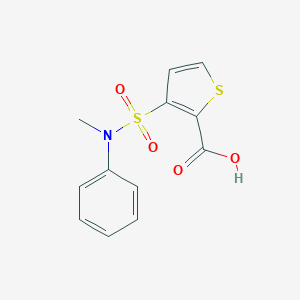
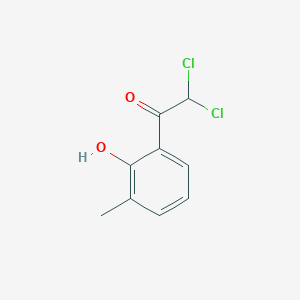
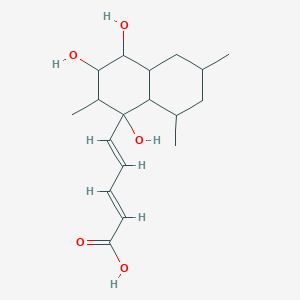
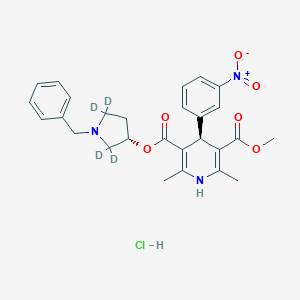
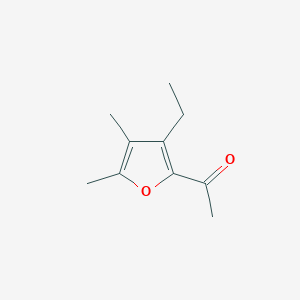
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
